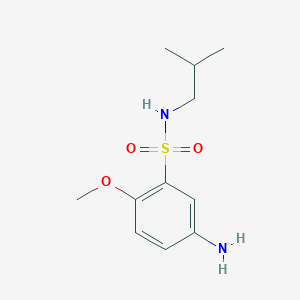

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H18N2O3S and a molecular weight of 258.34 g/mol . This compound is characterized by the presence of an amino group, an isobutyl group, a methoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxybenzenesulfonamide followed by reduction to introduce the amino group. The isobutyl group can be introduced through alkylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Common Reagents and Conditions: Reagents such as N-bromosuccinimide (NBS) for bromination, and catalysts like palladium for coupling reactions, are commonly used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, bromination can yield bromo derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic applications, such as enzyme inhibition or receptor modulation, is ongoing.

Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Amino-n-isobutyl-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide can be compared with similar compounds such as:

5-Chloro-N-isobutyl-2-methoxybenzenesulfonamide: This compound has a chlorine atom instead of an amino group, which affects its reactivity and applications.

5-Bromo-2-methoxybenzenesulfonyl chloride: The presence of a bromo group and a sulfonyl chloride moiety makes it suitable for different types of chemical reactions.

N-Benzyl-5-bromo-2-methoxybenzenesulfonamide:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns.

Biological Activity

5-Amino-n-isobutyl-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C12H17N3O3S

Molecular Weight: 285.35 g/mol

IUPAC Name: 5-Amino-n-(2-methoxy-phenyl)-benzenesulfonamide

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzyme activity, particularly in the context of carbonic anhydrase and other sulfonamide-sensitive enzymes. The compound has been shown to modulate cellular pathways involved in inflammation and cancer progression.

Biological Activities

-

Anticancer Activity

- Recent studies have demonstrated that this compound exhibits potent anticancer properties. It has been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its effectiveness against various cancer cell lines.

- Case Study: In vitro assays showed that this compound had an IC50 value of approximately 0.08 mM against human cancer cell lines, indicating significant antiproliferative activity .

-

Anti-inflammatory Properties

- The compound has also been investigated for its anti-inflammatory effects. It was observed to reduce the release of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

- Research Findings: In vivo studies indicated a reduction in inflammation markers in animal models treated with this compound .

-

Antimicrobial Activity

- Preliminary tests have indicated that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity Comparison

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (Ampicillin) |

|---|---|---|

| Bacillus thuringiensis | 24 | 17 |

| Klebsiella pneumoniae | 22 | 20 |

Research Studies

Several studies have focused on the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. These studies aim to optimize the compound's efficacy and minimize side effects.

- In Vitro Studies : Various derivatives were synthesized and screened for their biological activities, revealing that modifications to the methoxy and amino groups significantly affected their potency .

- Molecular Docking Studies : Computational modeling has provided insights into how this compound interacts with target proteins, enhancing our understanding of its mechanism of action at the molecular level .

Properties

Molecular Formula |

C11H18N2O3S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

5-amino-2-methoxy-N-(2-methylpropyl)benzenesulfonamide |

InChI |

InChI=1S/C11H18N2O3S/c1-8(2)7-13-17(14,15)11-6-9(12)4-5-10(11)16-3/h4-6,8,13H,7,12H2,1-3H3 |

InChI Key |

KPXNUMDQBXGIMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)N)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.